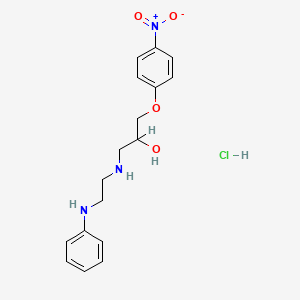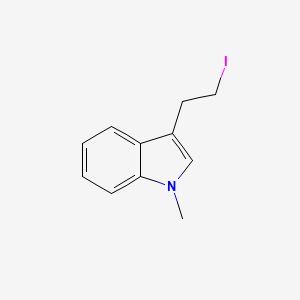
N'-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” is a synthetic organic compound that belongs to the class of nitrosoureas. Nitrosoureas are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. This compound is characterized by the presence of a benzodioxole ring, a chloroethyl group, and a nitrosourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via alkylation reactions using chloroethylamine.
Formation of the Nitrosourea Moiety: The nitrosourea group can be formed by reacting the intermediate with nitrosyl chloride under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the nitrosourea moiety.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the nitrosourea moiety.
Substitution: Substituted derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on biological systems, particularly its interaction with DNA.
Medicine: Investigated for its potential use in chemotherapy due to its DNA-alkylating properties.
Industry: Potential use in the development of new materials or chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carmustine (BCNU): Another nitrosourea compound used in chemotherapy.
Lomustine (CCNU): Similar in structure and function, used for treating brain tumors.
Semustine (MeCCNU): A methylated derivative of nitrosourea with similar applications.
Uniqueness
“N’-2H-1,3-Benzodioxol-5-yl-N-(2-chloroethyl)-N-nitrosourea” is unique due to the presence of the benzodioxole ring, which may impart additional biological activity or modify its pharmacokinetic properties compared to other nitrosoureas.
Eigenschaften
| 80251-30-5 | |
Molekularformel |
C10H10ClN3O4 |
Molekulargewicht |
271.66 g/mol |
IUPAC-Name |
3-(1,3-benzodioxol-5-yl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C10H10ClN3O4/c11-3-4-14(13-16)10(15)12-7-1-2-8-9(5-7)18-6-17-8/h1-2,5H,3-4,6H2,(H,12,15) |
InChI-Schlüssel |
AVLYOMOTASSHJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


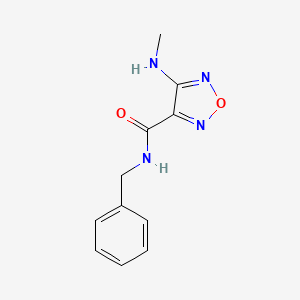
![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
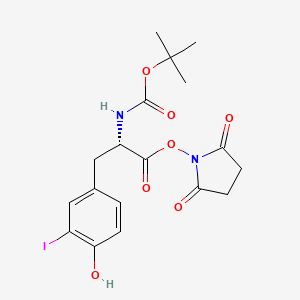
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)

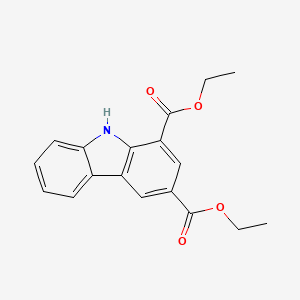
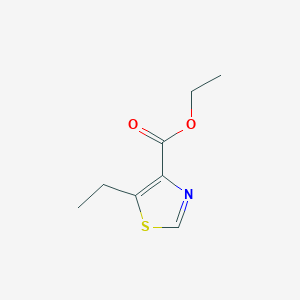


![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)
